molecular formula C21H26N2O2 B2921221 N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide CAS No. 1171727-15-3

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide

Cat. No.: B2921221
CAS No.: 1171727-15-3
M. Wt: 338.451
InChI Key: JSOUSAYNOXRGSU-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide is an organic compound belonging to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide typically involves multiple steps. The general approach includes the following:

  • Step 1: Formation of the tetrahydroquinoline ring system. This often involves the reduction of quinoline derivatives using hydrogen in the presence of a metal catalyst.

  • Step 2: Introduction of the 2-methoxyethyl side chain through nucleophilic substitution reactions.

  • Step 3: Formation of the benzamide moiety by reacting the tetrahydroquinoline intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, these reactions are typically optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency. Purification steps often include recrystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides under mild conditions using oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: The benzamide functionality can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

  • Substitution: The methoxyethyl side chain can be subject to nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions Used

  • Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, hydrogen with palladium on carbon.

  • Bases: Triethylamine, sodium hydride.

Major Products Formed from These Reactions

  • Oxidation: Quinoline N-oxides.

  • Reduction: Amino derivatives.

  • Substitution: New substituted quinoline derivatives with altered pharmacological properties.

Scientific Research Applications

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide has several applications in scientific research:

  • Chemistry: Used as a starting material in the synthesis of other complex organic molecules.

  • Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

  • Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

  • Industry: May be used as a precursor or intermediate in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

When comparing N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide to similar compounds, its uniqueness can be highlighted:

  • Similar Compounds: N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide, N-(1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-dimethylbenzamide.

  • Uniqueness: The presence of the 2-methoxyethyl group imparts distinct physicochemical properties and potential biological activities that set it apart from its analogs.

There you have it. A deep dive into this compound. Anything else on your mind?

Properties

IUPAC Name

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-11-16(2)13-18(12-15)21(24)22-19-7-6-17-5-4-8-23(9-10-25-3)20(17)14-19/h6-7,11-14H,4-5,8-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOUSAYNOXRGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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